4-Chloro-3-methyl-6-nitroquinoline
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Overview
Description
4-Chloro-3-methyl-6-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-nitroquinoline typically involves multiple steps, starting from readily available raw materials. One common method includes the cyclization of substituted anilines followed by nitration and chlorination. For instance, 4-methoxyaniline can be cyclized, nitrated, and then chlorinated to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the chloro and nitro positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using molecular iodine and Kornblum oxidation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Chloro-3-methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-3-methyl-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit key enzymes or disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
- 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
Comparison: 4-Chloro-3-methyl-6-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced reactivity and potential for diverse applications in medicinal and industrial chemistry .
Properties
CAS No. |
188256-41-9 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-3-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3 |
InChI Key |
XIMRHBIMNYMOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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